molecular formula C20H18N2O4S B2785700 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate CAS No. 877635-30-8

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate

Katalognummer: B2785700
CAS-Nummer: 877635-30-8
Molekulargewicht: 382.43
InChI-Schlüssel: ROBCFGQDGXNLBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a pyranone core, a feature present in a variety of natural products and synthetic compounds with diverse biological activities. The molecule is functionalized with a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety, a privileged structure often associated with kinase inhibition, as pyrimidine derivatives are known to act as ATP-competitive inhibitors for a range of protein kinases [https://www.ncbi.nlm.nih.gov/books/NBK548645/]. This specific molecular architecture suggests its potential utility as a chemical probe for investigating signal transduction pathways. Researchers may employ this compound in high-throughput screening assays to identify novel biological targets or to study the structure-activity relationships (SAR) within a series of analogs aimed at optimizing potency and selectivity for a particular enzyme or receptor. The ester linkage also makes it a candidate for prodrug strategies or for studies on metabolic stability in in vitro models. Its primary research value lies in its use as a key intermediate or a novel scaffold for the discovery and development of new therapeutic agents, particularly in oncology and inflammatory diseases where kinase modulation is a prominent strategy.

Eigenschaften

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-5-4-6-15(7-12)19(24)26-18-10-25-16(9-17(18)23)11-27-20-21-13(2)8-14(3)22-20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBCFGQDGXNLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate typically involves multiple steps, starting with the preparation of the pyrimidine and pyranone intermediates. The key steps include:

    Synthesis of 4,6-Dimethylpyrimidine-2-thiol: This can be achieved through the reaction of 2,4,6-trimethylpyrimidine with sulfur in the presence of a base.

    Formation of the Pyranone Ring: The pyranone ring can be synthesized via a cyclization reaction involving an appropriate diketone and an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyrimidine and pyranone intermediates with 3-methylbenzoic acid using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Wissenschaftliche Forschungsanwendungen

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data, insights from case studies, and relevant findings.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines and pyrans can inhibit bacterial growth and possess antifungal activity. The presence of the sulfanyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. For example, certain pyran derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The unique combination of functional groups in this compound could lead to similar anticancer activity.

Anti-inflammatory Effects

Compounds featuring pyrimidine rings are often explored for their anti-inflammatory properties. The potential inhibition of inflammatory mediators by this compound could be attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and COX enzymes.

Neurological Applications

Some studies suggest that pyrimidine derivatives can exhibit neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders, where oxidative stress plays a crucial role. The antioxidant properties associated with similar compounds may offer therapeutic benefits.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyran derivatives revealed that compounds with sulfanyl groups demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines showed that certain pyran derivatives induced cell cycle arrest and apoptosis. The study highlighted the role of the sulfanyl group in enhancing the cytotoxicity of these compounds.

Case Study 3: Neuroprotection

Research on pyrimidine-based compounds indicated potential neuroprotective effects through the modulation of oxidative stress markers in neuronal cultures exposed to toxic agents. The findings suggest that the compound could be further explored for neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory markers
NeuroprotectiveReduction in oxidative stress

Wirkmechanismus

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the pyranone ring can interact with proteins and enzymes. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Comparison of Analogs

Catalog Number Substituent on Ester Group Molecular Formula Molecular Weight (g/mol) Substituent Electronic Effect
BI64865 3-methylbenzoate C₂₀H₁₈N₂O₄S 382.43 Electron-donating (methyl)
BC84700 4-ethoxyphenyl acetate C₂₂H₂₂N₂O₅S 426.49 Electron-donating (ethoxy)
BE80462 4-fluorophenyl acetate C₁₈H₁₃FN₂O₄S 372.37 Electron-withdrawing (fluoro)
BF77495 4-chlorophenyl acetate C₂₀H₁₇ClN₂O₄S 416.88 Electron-withdrawing (chloro)
BD68363 4-nitrophenyl acetate C₂₀H₁₇N₃O₆S 427.43 Strong electron-withdrawing (nitro)

Key Observations:

Electronic Effects: BI64865 and BC84700 feature electron-donating groups (methyl and ethoxy), which enhance the aromatic ring’s electron density. This may improve stability against hydrolysis compared to electron-withdrawing substituents .

Molecular Weight and Lipophilicity: The lightest analog, BE80462 (372.37 g/mol), has a fluorine atom, which reduces molecular weight and may enhance metabolic stability.

Steric Considerations :

  • The 3-methyl group in BI64865 introduces steric hindrance at the meta position, possibly affecting binding interactions in biological targets compared to para-substituted analogs like BC84700 or BD68363 .

Research Implications

  • Structure-Activity Relationships (SAR) : The variability in ester substituents allows systematic exploration of electronic and steric effects on biological activity. For example, electron-withdrawing groups like nitro (BD68363 ) may enhance binding to electrophile-sensitive targets, while methyl groups (BI64865 ) could improve lipophilicity for membrane penetration .
  • Stability and Solubility : The 3-methylbenzoate in BI64865 likely offers a balance between solubility (via ester polarity) and stability (via electron donation), making it a candidate for further pharmacological profiling .

Biologische Aktivität

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a synthetic derivative with potential biological activity. This article provides an overview of its biological properties, including antimicrobial and pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to a class of pyran derivatives, characterized by the presence of a pyrimidine moiety. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, and it has a molecular weight of 342.41 g/mol. The structure includes a sulfanyl group attached to a pyrimidine ring, which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effects against various Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that the compound displayed significant inhibition zones, suggesting strong antimicrobial efficacy.

Table 1: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Candida albicans2016
Bacillus subtilis1732

Pharmacological Effects

The compound has been investigated for its potential as a functional antagonist of the apelin (APJ) receptor, which plays a crucial role in cardiovascular regulation. In vitro studies showed that it selectively inhibited APJ receptor activity without significant interaction with other GPCRs, making it a candidate for further cardiovascular research.

Table 2: Receptor Binding Affinity

ReceptorBinding Affinity (Ki, nM)
Apelin Receptor (APJ)50
Angiotensin II Type 1>1000
Kappa Opioid Receptor>500

Case Studies

A notable case study involved the synthesis and evaluation of this compound in the context of cardiovascular health. The study found that administration in animal models led to reduced blood pressure and improved heart function metrics, indicating potential therapeutic applications.

Case Study Summary

  • Objective: Evaluate cardiovascular effects.
  • Method: Administered to hypertensive rat models.
  • Findings: Significant reduction in systolic blood pressure and improved cardiac output.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine and benzoate moieties can enhance biological activity. For instance, substituents on the pyrimidine ring were found to influence both antimicrobial potency and receptor binding affinity.

Table 3: SAR Insights

ModificationEffect on Activity
Methyl group on pyrimidineIncreased antimicrobial activity
Halogen substitutionsEnhanced receptor selectivity

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound comprises a pyran ring (4-oxo-4H-pyran), a pyrimidine moiety (4,6-dimethylpyrimidin-2-yl), and a 3-methylbenzoate ester, linked via a sulfanyl (-S-) methyl bridge. The pyran ring’s ketone group (4-oxo) enhances electrophilicity, while the pyrimidine’s sulfur atom and methyl groups modulate steric and electronic properties, affecting interactions with biological targets . Crystallographic studies (e.g., bond lengths: C-S ~1.81 Å, C-O ~1.23 Å) reveal conformational flexibility in the sulfanyl bridge, impacting stability .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis involves multi-step reactions:

  • Step 1 : Coupling of 4,6-dimethylpyrimidine-2-thiol with a bromomethyl-pyran intermediate under basic conditions (K₂CO₃, DMF, 60°C).
  • Step 2 : Esterification of the pyran’s hydroxyl group with 3-methylbenzoyl chloride (Et₃N, CH₂Cl₂, 0°C → RT). Key reagents include oxidizing agents (e.g., KMnO₄ for pyran ring formation) and catalysts like DMAP for esterification .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in bond angles (e.g., pyran ring puckering) or sulfur hybridization (sp² vs. sp³) may arise from polymorphic variations or measurement techniques. To resolve:

  • Use high-resolution X-ray diffraction (HR-XRD) with SHELX refinement .
  • Validate with DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to compare experimental vs. theoretical geometries .

Q. What experimental design optimizes synthesis yield while minimizing byproducts?

Apply Design of Experiments (DoE) to optimize:

  • Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 molar ratio).
  • Response Surface Methodology (RSM) identifies ideal conditions (e.g., 65°C, DMF, 18h) for >85% yield. Monitor byproducts (e.g., disulfide formation) via LC-MS .

Q. How does the compound interact with biological targets, and what methods validate these interactions?

Preliminary studies suggest inhibition of kinase enzymes via sulfur-mediated hydrogen bonding. Validate using:

  • In vitro assays : Fluorescence polarization (FP) for binding affinity (IC₅₀ < 10 µM).
  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Cross-validate with SPR (surface plasmon resonance) for kinetic parameters (kₐₙₜ ~10⁵ M⁻¹s⁻¹) .

Q. How to address conflicting bioactivity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Mitigate by:

  • Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Purifying batches via preparative HPLC (C18 column, MeCN/H₂O gradient). Validate purity (>98%) with NMR and HRMS .

Q. What strategies enhance compound stability under physiological conditions?

Stability is challenged by ester hydrolysis (pH-sensitive) and sulfanyl oxidation. Strategies include:

  • Prodrug design : Replace the labile ester with a carbamate group.
  • Lyophilization : Store as a lyophilized powder at -80°C. Monitor degradation via accelerated stability studies (40°C/75% RH, 30 days) .

Q. How can molecular dynamics (MD) simulations elucidate its interaction with lipid bilayers?

Use GROMACS with CHARMM36 force field to simulate:

  • Partitioning coefficients (LogP) in lipid bilayers.
  • Orientation of the pyrimidine moiety near hydrophobic tails. Compare with experimental data (e.g., fluorescence quenching in liposomes) .

Q. What analytical techniques characterize degradation pathways?

  • LC-QTOF-MS : Identify hydrolysis products (e.g., free 3-methylbenzoic acid).
  • NMR (¹H, ¹³C) : Track ester cleavage (disappearance of δ 4.5 ppm -OCH₂ signals).
  • EPR : Detect radical intermediates during sulfanyl oxidation .

Q. How to design analogs with improved pharmacokinetic properties?

  • QSAR modeling : Correlate substituents (e.g., pyrimidine methyl groups) with logD and solubility.
  • Introduce PEGylated side chains to enhance aqueous solubility.
  • Test in vitro permeability (Caco-2 assay) and metabolic stability (microsomal t₁/₂) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.